Array ( [bid] => 12189603 ) Buy N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Catalog No.
S12652703
CAS No.
M.F
C16H20N2O3S2
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahyd...

Product Name

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

IUPAC Name

N-[3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-7-10(2)5-6-11(12)3)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3

InChI Key

UTIBLNXEZQIYCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C)C

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-d][1,3]thiazole moiety. This compound features a 2,5-dimethylphenyl group and a propanamide functional group, contributing to its potential biological and chemical properties. The presence of multiple functional groups suggests that this compound could exhibit diverse reactivity and biological activity.

The chemical reactivity of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be explored through various types of reactions:

  • Nucleophilic Substitution: The amide group may participate in nucleophilic substitution reactions.
  • Condensation Reactions: Given the presence of the thiazole ring, it may undergo condensation reactions with various nucleophiles.
  • Reduction Reactions: The dioxido group may be susceptible to reduction under specific conditions.

These reactions can lead to the formation of derivatives that may possess enhanced or modified biological activities.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Compounds featuring thiazole rings are frequently investigated for their anti-inflammatory potential.
  • Anticancer Activity: Some derivatives are being studied for their ability to inhibit cancer cell growth.

The specific biological activity of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide remains to be fully elucidated through experimental studies.

The synthesis of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can involve several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing thienyl and thiazole functionalities.
  • Condensation with Amides: Reacting the thiazole derivative with a suitable propanamide under acidic or basic conditions.
  • Functional Group Modifications: Using techniques such as oxidation or reduction to introduce the necessary functional groups.

These methods require careful control of reaction conditions to optimize yield and purity.

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide may find applications in various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agriculture: Possible application as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilization in the development of novel materials with specific chemical properties.

Interaction studies are crucial for understanding the behavior of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide in biological systems. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.
  • Synergistic Effects: Investigating interactions with other drugs or compounds to enhance therapeutic effects.
  • Toxicity Assessments: Understanding the safety profile through in vitro and in vivo studies.

Several compounds share structural similarities with N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide. These include:

Compound NameStructure FeaturesBiological Activity
1. Thiazole Derivative AContains thiazole ringAntimicrobial
2. Dioxido ThienopyridineSimilar dioxido structureAnticancer
3. Dimethylphenyl ThiazoleDimethylphenyl substituentAnti-inflammatory

These compounds highlight the uniqueness of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide due to its specific combination of structural elements and potential applications across different fields. Further research could elucidate its unique properties and broaden its applicability in medicinal chemistry and other domains.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

352.09153485 g/mol

Monoisotopic Mass

352.09153485 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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